molecular formula C20H22N2O5S B2562944 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 954609-31-5

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2562944
CAS No.: 954609-31-5
M. Wt: 402.47
InChI Key: YORGXNUVOHJKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide” are not specifically mentioned in the available resources .

Scientific Research Applications

Metabolic Pathways and Disposition

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide, under different nomenclatures, has been studied for its metabolic pathways and disposition in human subjects. For instance, [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, was observed to undergo extensive metabolism with predominant elimination via feces and minor excretion through urine. The study highlighted the presence of more slowly cleared metabolites, indicating complex metabolic pathways (Renzulli et al., 2011).

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics and pharmacokinetics of related compounds have been extensively studied. For example, AM103, a novel 5‐lipoxygenase‐activating protein (FLAP) inhibitor, demonstrated dose-dependent inhibition of blood LTB4 production and urinary LTE4, with no significant differences in pharmacokinetic parameters between the first and last days of treatment. This suggests stable pharmacokinetics over a treatment period (Bain et al., 2010). Additionally, studies on N-methyl-2-pyrrolidone (NMP) revealed significant dermal absorption from the vapor phase, contributing to total uptake, especially in workplace atmospheres (Bader et al., 2007).

Therapeutic Applications and Efficacy

The molecule or its derivatives have been explored for therapeutic applications and efficacy. For instance, a study on sodium benzoate, a d-amino acid oxidase inhibitor, as an add-on treatment for schizophrenia, revealed significant improvement in symptom domains and neurocognition, indicating its potential as a novel approach for schizophrenia treatment (Lane et al., 2013).

Future Directions

The future directions for research on “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide” and related compounds could include further investigation of their anticancer properties, as well as exploration of their potential applications in other areas .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-13-3-4-14(2)19(7-13)28(24,25)21-10-15-8-20(23)22(11-15)16-5-6-17-18(9-16)27-12-26-17/h3-7,9,15,21H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORGXNUVOHJKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.